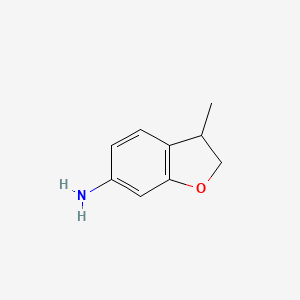
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom and an amine group on a cyclobutane ring, making it a valuable building block in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and thiols are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of cyclobutanol or cyclobutylamine.
Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.
科学研究应用
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to biological targets and modulating their activity.
相似化合物的比较
Similar Compounds
- (1R,2R)-2-Aminocyclobutanol hydrochloride
- (1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride
- (1R,2R)-2-Fluorocyclohexan-1-amine hydrochloride
Uniqueness
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amine groups on a cyclobutane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C4H9ClFN |
|---|---|
分子量 |
125.57 g/mol |
IUPAC 名称 |
(1R,2R)-2-fluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1 |
InChI 键 |
GQAHXCYFXSZFDO-VKKIDBQXSA-N |
手性 SMILES |
C1C[C@H]([C@@H]1N)F.Cl |
规范 SMILES |
C1CC(C1N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


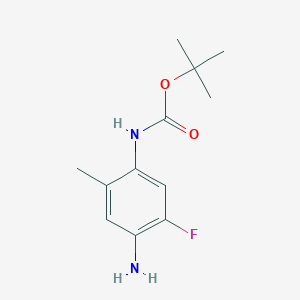
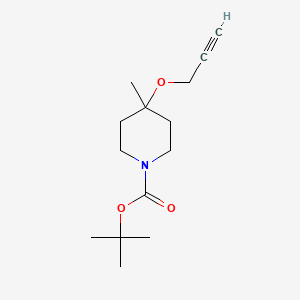
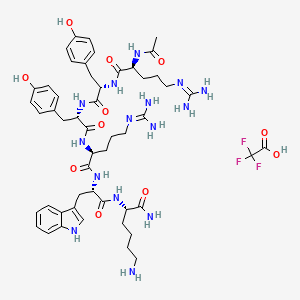
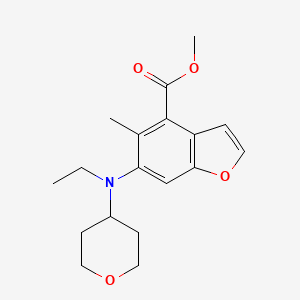
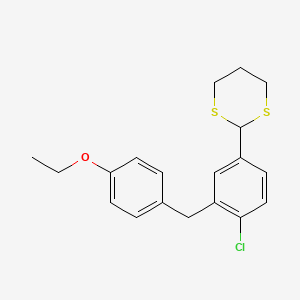


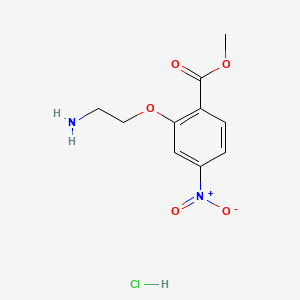



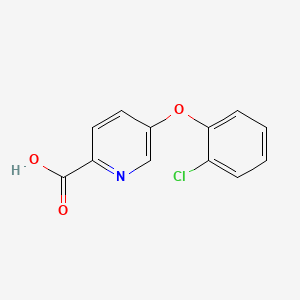
![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
